Lewis x Trisaccharide Lewis x Trisaccharide Lewis X trisaccharide, also known as Lex or FAL, belongs to the class of organic compounds known as fatty acyl glycosides of mono- and disaccharides. Fatty acyl glycosides of mono- and disaccharides are compounds composed of a mono- or disaccharide moiety linked to one hydroxyl group of a fatty alcohol or of a phosphorylated alcohol (phosphoprenols), a hydroxy fatty acid or to one carboxyl group of a fatty acid (ester linkage) or to an amino alcohol. Lewis X trisaccharide is soluble (in water) and a very weakly acidic compound (based on its pKa). Lewis X trisaccharide has been primarily detected in urine. Within the cell, lewis X trisaccharide is primarily located in the cytoplasm.
Brand Name: Vulcanchem
CAS No.: 71208-06-5
VCID: VC20745675
InChI: InChI=1S/C20H35NO15/c1-6-11(27)13(29)15(31)19(33-6)35-17(8(3-22)21-7(2)25)18(9(26)4-23)36-20-16(32)14(30)12(28)10(5-24)34-20/h3,6,8-20,23-24,26-32H,4-5H2,1-2H3,(H,21,25)/t6-,8-,9+,10+,11+,12-,13+,14-,15-,16+,17+,18+,19-,20-/m0/s1
SMILES: CC1C(C(C(C(O1)OC(C(C=O)NC(=O)C)C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O
Molecular Formula: C20H35NO15
Molecular Weight: 529.5 g/mol

Lewis x Trisaccharide

CAS No.: 71208-06-5

VCID: VC20745675

Molecular Formula: C20H35NO15

Molecular Weight: 529.5 g/mol

* For research use only. Not for human or veterinary use.

Lewis x Trisaccharide - 71208-06-5

Description

Overview of Lewis X Trisaccharide

Lewis X trisaccharide is a complex carbohydrate that plays significant roles in biological processes such as cell adhesion, immune response, and tumor progression. It is classified as a human histo-blood group antigen and is involved in various physiological and pathological mechanisms, including the recognition of specific glycan structures by proteins.

Biological Significance

Lewis X trisaccharide is implicated in various biological interactions:

  • Cell-Cell Adhesion: It serves as a ligand for several receptors involved in cell adhesion processes, particularly in the reproductive system where it aids sperm binding to oviduct epithelial cells .

  • Tumor Marker: Lewis X is associated with certain cancers, particularly colorectal and liver adenocarcinomas, where it acts as a tumor-associated carbohydrate antigen .

  • Immune Modulation: It has been shown to influence immune responses by regulating cytokine production and promoting TH2 immune responses, which are crucial for allergic reactions and responses to parasitic infections .

Interaction with Proteins

Recent studies have highlighted the interaction between Lewis X trisaccharide and various proteins:

  • Lactadherin: This protein has been identified as a receptor for Lewis X on porcine spermatozoa, facilitating sperm binding to the oviduct . This interaction is critical for sperm reservoir formation within the female reproductive tract.

  • Collectin-12: This scavenger receptor binds to Lewis X and plays a role in host defense mechanisms, promoting the internalization of pathogens through glycan recognition .

Synthesis and Analogues

Research has focused on synthesizing Lewis X and its analogues for therapeutic applications:

  • Synthesis Techniques: Various synthetic approaches have been developed to create Lewis X analogues with improved reactivity and specificity for binding assays. These methods often involve glycosylation reactions that are sensitive to the structural configuration of the sugar donors used .

  • Analogue Studies: Studies on Lewis X analogues have demonstrated their potential as competitive inhibitors in binding assays against anti-Lewis X antibodies, providing insights into their structural properties and biological activities .

CAS No. 71208-06-5
Product Name Lewis x Trisaccharide
Molecular Formula C20H35NO15
Molecular Weight 529.5 g/mol
IUPAC Name N-[(2R,3R,4R,5R)-5,6-dihydroxy-1-oxo-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide
Standard InChI InChI=1S/C20H35NO15/c1-6-11(27)13(29)15(31)19(33-6)35-17(8(3-22)21-7(2)25)18(9(26)4-23)36-20-16(32)14(30)12(28)10(5-24)34-20/h3,6,8-20,23-24,26-32H,4-5H2,1-2H3,(H,21,25)/t6-,8-,9+,10+,11+,12-,13+,14-,15-,16+,17+,18+,19-,20-/m0/s1
Standard InChIKey ZAFUNKXZZPSTLA-MBKDEEHCSA-N
Isomeric SMILES C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O
SMILES CC1C(C(C(C(O1)OC(C(C=O)NC(=O)C)C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC(C(C=O)NC(=O)C)C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O
Physical Description Solid
Synonyms 2-Acetamido-2-deoxy-3-O-(α-L-fucopyranosyl)-4-O-(b-D-galactopyranosyl)-D-_x000B_glucopyranose, Gal1-b-4[Fuc1-α-3]GlcNAc
PubChem Compound 3035680
Last Modified Apr 15 2024

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